molecular formula C15H15FN2O4 B8233083 2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate

2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate

Cat. No.: B8233083
M. Wt: 306.29 g/mol
InChI Key: WTYHSGWZSVVBMX-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate is a compound that features a pyrrolidine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate typically involves the coupling of a pyrrolidine derivative with a benzoate ester. One common method involves the use of solid LiAlH4 as a reductive agent to reduce nitriles to amines, which are then coupled with the benzoate ester under optimized conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale coupling reactions using automated systems to ensure consistency and purity. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolidine ring.

    Substitution: The compound can undergo substitution reactions, particularly on the benzoate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to significant biological effects, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate is unique due to its specific combination of a pyrrolidine ring and a benzoate ester, which imparts distinct chemical and biological properties. Its ability to inhibit calcium channels sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-fluoro-2-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c16-10-3-4-12(17-7-1-2-8-17)11(9-10)15(21)22-18-13(19)5-6-14(18)20/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYHSGWZSVVBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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